Melittin

Descripción general

Descripción

Melittin is a basic peptide consisting of 26 amino acids and is the principal active component of honeybee venom. It constitutes 40-60% of the dry weight of the venom and is known for its strong surface activity on cell lipid membranes, hemolytic activity, and various biological, pharmacological, and toxicological actions . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of antimicrobial and anti-cancer research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Melittin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the use of protecting groups to prevent unwanted side reactions and the activation of carboxyl groups to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of venom from honeybees, followed by purification processes such as chromatography. Advances in biotechnology have also enabled the production of this compound through recombinant DNA technology, where the gene encoding this compound is inserted into bacterial or yeast cells, allowing for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Melittin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized, leading to the formation of disulfide bonds between cysteine residues.

Reduction: Reduction reactions can break disulfide bonds, reverting this compound to its reduced form.

Substitution: this compound can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like carbodiimides.

Major Products: The major products formed from these reactions include oxidized this compound with disulfide bonds, reduced this compound, and various substituted this compound derivatives with altered biological activities .

Aplicaciones Científicas De Investigación

Melittin has a wide range of scientific research applications, including:

Antimicrobial Activity: this compound exhibits potent antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Anti-Cancer Therapy: this compound has shown promise in targeting cancer cells, inducing apoptosis, and inhibiting tumor growth.

Anti-Inflammatory Effects: this compound can reduce inflammation by modulating immune responses and inhibiting pro-inflammatory cytokines.

Drug Delivery Systems: this compound-loaded niosomes and other nanocarriers have been developed for targeted drug delivery, enhancing the efficacy and reducing the toxicity of therapeutic agents.

Mecanismo De Acción

Melittin exerts its effects through several mechanisms:

Membrane Permeabilization: this compound disrupts cell membranes by forming pores, leading to cell lysis and death.

Apoptosis Induction: this compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase pathways.

Inhibition of Enzymes: this compound inhibits enzymes such as phospholipase A2, reducing inflammation and pain.

Comparación Con Compuestos Similares

Melittin is unique among similar compounds due to its broad-spectrum activity and potent effects. Similar compounds include:

Apamin: Another peptide from bee venom, known for its neurotoxic effects.

Phospholipase A2: An enzyme in bee venom that also disrupts cell membranes but through a different mechanism.

Mast Cell Degranulating Peptide: A peptide that induces the release of histamine from mast cells, contributing to allergic reactions.

This compound stands out due to its strong antimicrobial and anti-cancer properties, making it a valuable compound for therapeutic research and development .

Actividad Biológica

Melittin is a prominent component of bee venom, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article provides a comprehensive overview of this compound's biological activities, supported by data tables and case studies from various research findings.

This compound is an amphiphilic peptide composed of 26 amino acids, characterized by its ability to integrate into lipid membranes. Its structure allows it to form oligomers that disrupt membrane integrity, leading to cell lysis. The two primary models explaining its mechanism are:

- Barrel-Stave Model : this compound inserts into the membrane to create transmembrane pores.

- Carpet Model : this compound interacts with lipid head groups without fully penetrating the membrane.

These interactions result in increased permeability to ions such as Ca²⁺ and Na⁺, which can lead to significant cellular changes, particularly in excitable tissues like cardiac myocytes .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. Its lytic action is attributed to its ability to disrupt bacterial membranes. A study demonstrated that this compound could effectively kill various bacterial strains at low concentrations, making it a potential candidate for developing new antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 µg/mL |

| Escherichia coli | 5 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

Anti-inflammatory Properties

This compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. Research indicates that this compound reduces inflammation in various models, including muscle atrophy and cerebral ischemia. In a study involving muscle regeneration in rabbits, higher doses of this compound significantly decreased levels of inflammatory cytokines while promoting muscle recovery .

Case Study: Muscle Regeneration

In a controlled experiment, rabbits subjected to immobilization casting received this compound therapy at varying doses:

- Group 1 : Control (normal saline)

- Group 2 : Low dose (4 µg/kg)

- Group 3 : Moderate dose (20 µg/kg)

- Group 4 : High dose (100 µg/kg)

Results indicated that Group 4 exhibited the most significant muscle regeneration, evidenced by histological analysis showing increased cross-sectional area of muscle fibers and elevated levels of growth factors associated with muscle repair .

Cytotoxic Effects

This compound's cytotoxicity has been extensively studied in cancer research. It induces apoptosis in various cancer cell lines through the activation of death receptors and modulation of signaling pathways such as p38 MAPK and Akt. This dual action not only promotes cell death in tumor cells but also inhibits their proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5 | Apoptosis via caspase activation |

| MCF-7 | 10 | Membrane disruption leading to necrosis |

| A549 | 8 | Inhibition of cell proliferation |

Neuroprotective Activity

Recent studies have highlighted this compound's neuroprotective effects against oxidative stress-induced damage. In models of Alzheimer's disease, this compound reduced neuronal cell death by inhibiting the formation of amyloid-beta plaques and modulating neuroinflammatory responses .

Propiedades

IUPAC Name |

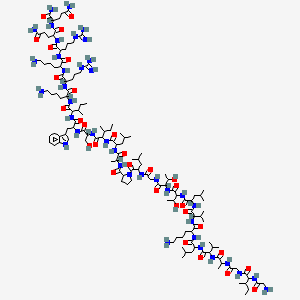

2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXZNPDIRNWWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C131H229N39O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893812 | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2846.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37231-28-0, 20449-79-0 | |

| Record name | Mellitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melittin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melittin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20449-79-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.